Ro 4927350

Vue d'ensemble

Description

RO4927350 est un inhibiteur puissant et hautement sélectif, non compétitif vis-à-vis de l'adénosine triphosphate, de la kinase MAPK kinase 1 et de la kinase MAPK kinase 2. Ce composé possède une structure chimique et un mécanisme d'action uniques, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse. Il bloque sélectivement la signalisation de la voie des kinases MAPK in vitro et in vivo, ce qui se traduit par une efficacité antitumorale significative dans un large éventail de modèles tumoraux .

Méthodes De Préparation

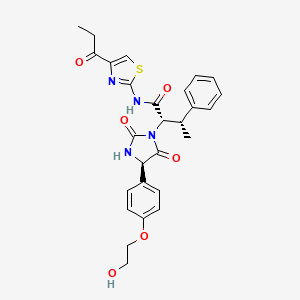

La synthèse de RO4927350 implique la condensation formelle du groupe amino primaire de la 4-propanoyl-1,3-thiazol-2-amine avec le groupe carboxy d'un acide 3-phénylbutyrique, qui a été substitué en position 2 par un groupe (4R)-4-[p-(2-hydroxyéthoxy)phényl]-2,5-dioxoimidazolidin-1-yle . Les conditions réactionnelles impliquent généralement l'utilisation de solvants et de catalyseurs appropriés pour faciliter la réaction de condensation. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces conditions afin de maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

RO4927350 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs, ce qui donne des formes réduites du composé.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques par d'autres groupes, souvent en utilisant des réactifs et des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

RO4927350 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Il est utilisé comme composé outil pour étudier la voie des kinases MAPK et son rôle dans divers processus cellulaires.

Biologie : Les chercheurs utilisent RO4927350 pour étudier les effets biologiques de l'inhibition des kinases MAPK sur la croissance cellulaire, la survie, la différenciation et l'angiogenèse.

Médecine : Le composé est exploré comme agent thérapeutique potentiel pour le traitement des cancers présentant une activation aberrante de la voie des kinases MAPK.

5. Mécanisme d'action

RO4927350 exerce ses effets en inhibant sélectivement la kinase MAPK kinase 1 et la kinase MAPK kinase 2. Cette inhibition bloque la signalisation de la voie des kinases MAPK, qui est cruciale pour réguler la croissance, la survie, la différenciation et l'angiogenèse des cellules tumorales. Le composé empêche une augmentation par rétroaction de la phosphorylation des kinases MAPK, qui a été observée avec d'autres inhibiteurs des kinases MAPK. Ce mécanisme d'action unique réduit le risque de développer une résistance aux médicaments .

Applications De Recherche Scientifique

Cancer Therapy Development

RO4927350 is primarily investigated for its potential as an anticancer agent. It has shown significant antitumor efficacy across various tumor models, particularly in colorectal cancer cells harboring the B-Raf V600E mutation. In vitro studies have demonstrated that RO4927350 inhibits cell growth in a dose-dependent manner, making it a valuable tool for developing targeted therapies against cancers characterized by MAPK pathway activation .

Mechanisms of Drug Resistance

Research has utilized RO4927350 to study acquired resistance mechanisms in cancer cells. For instance, HT-29 colorectal cancer cell lines were exposed to increasing concentrations of RO4927350 to establish resistant clones (HT-29R). These studies revealed that while sensitive cells (HT-29S) exhibited significant growth inhibition, resistant clones showed diminished response to the drug, highlighting the need for combination therapies or novel inhibitors to overcome resistance .

Biological Effects on Cellular Processes

RO4927350 is employed to explore the biological implications of MEK inhibition on various cellular processes such as differentiation, survival, and angiogenesis. The compound's unique mechanism allows researchers to dissect the role of MAPK signaling in these processes without the confounding effects seen with ATP-competitive inhibitors .

Case Study 1: Colorectal Cancer

In a study involving HT-29 colorectal cancer cells, researchers established resistant clones through prolonged exposure to RO4927350. The study compared the molecular profiles of sensitive versus resistant cells and assessed tumor growth in xenograft models. Results indicated that while RO4927350 significantly inhibited tumor growth in sensitive clones (85% tumor growth inhibition), the resistant clones only exhibited a 36% reduction, underscoring the challenges posed by drug resistance .

Case Study 2: Combination Therapies

A recent investigation examined the efficacy of combining RO4927350 with other chemotherapeutic agents. The results indicated that while RO4927350 alone was effective against sensitive cell lines, its combination with drugs like irinotecan resulted in enhanced antitumor activity, suggesting potential strategies for improving treatment outcomes in resistant cancers .

Comparative Data Table

| Compound | Target | Mechanism | Clinical Application |

|---|---|---|---|

| RO4927350 | MEK1/2 | Non-ATP-competitive inhibition | Cancer therapy development |

| Trametinib | MEK1/2 | ATP-competitive inhibition | Approved for melanoma treatment |

| Cobimetinib | MEK1/2 | Selective MEK inhibition | Used in combination with BRAF inhibitors |

| Selumetinib | MEK1/2 | ATP-competitive inhibition | Investigated for various solid tumors |

Mécanisme D'action

RO4927350 exerts its effects by selectively inhibiting mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This inhibition blocks the mitogen-activated protein kinase pathway signaling, which is crucial for regulating tumor cell growth, survival, differentiation, and angiogenesis. The compound prevents a feedback increase in mitogen-activated protein kinase phosphorylation, which has been observed with other mitogen-activated protein kinase inhibitors. This unique mechanism of action reduces the risk of developing drug resistance .

Comparaison Avec Des Composés Similaires

RO4927350 est unique par rapport aux autres inhibiteurs des kinases MAPK en raison de son inhibition non compétitive vis-à-vis de l'adénosine triphosphate et de sa capacité à empêcher la phosphorylation par rétroaction. Des composés similaires comprennent :

Trametinib : Un autre inhibiteur de la kinase MAPK kinase utilisé en thérapie anticancéreuse.

Cobimetinib : Un inhibiteur sélectif de la kinase MAPK kinase avec une structure chimique différente.

Selumetinib : Un inhibiteur de la kinase MAPK kinase 1 et de la kinase MAPK kinase 2 avec des propriétés pharmacologiques distinctes.

Ces composés partagent la cible commune de l'inhibition de la kinase MAPK kinase, mais diffèrent par leurs structures chimiques, leurs mécanismes d'action et leurs applications cliniques.

Activité Biologique

Ro 4927350 is a selective, non-ATP-competitive inhibitor of the MEK1/2 kinases, which play a crucial role in the MAPK signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit tumor growth and proliferation.

This compound functions by inhibiting the MEK1/2 kinases, which are pivotal in the Ras/Raf/MEK/ERK signaling cascade. This pathway is essential for various cellular processes, including cell division, differentiation, and survival. By targeting MEK1/2, this compound disrupts the downstream activation of ERK1/2, leading to reduced cellular proliferation and increased apoptosis in cancer cells .

Biological Activity and Efficacy

In Vitro Studies:

this compound has demonstrated potent antitumor activity across various cancer cell lines. It effectively inhibits cell proliferation and induces apoptosis in cells with activated MAPK pathways. For instance, studies have shown that this compound significantly reduces the viability of melanoma and colorectal cancer cells by downregulating cyclin D1 and c-Myc while upregulating pro-apoptotic factors like Bim .

In Vivo Studies:

In animal models, this compound has shown significant antitumor efficacy. Tumor-bearing mice treated with this compound exhibited reduced tumor growth compared to control groups. The compound's ability to penetrate tissues and achieve effective concentrations in tumors contributes to its therapeutic potential .

Case Studies

-

Melanoma Treatment:

In a clinical trial involving patients with advanced melanoma, treatment with this compound resulted in partial responses in several patients. The drug was well-tolerated, with manageable side effects primarily related to skin reactions and gastrointestinal disturbances. -

Colorectal Cancer:

Another study focused on colorectal cancer models demonstrated that this compound effectively inhibited tumor growth by blocking the MEK/ERK signaling pathway. Patients with KRAS mutations showed particularly favorable responses, highlighting the drug's potential in targeted therapies for specific genetic profiles .

Data Table: Summary of Biological Activity

Propriétés

Numéro CAS |

876755-27-0 |

|---|---|

Formule moléculaire |

C27H28N4O6S |

Poids moléculaire |

536.6 g/mol |

Nom IUPAC |

(2S,3S)-2-[(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C27H28N4O6S/c1-3-21(33)20-15-38-26(28-20)30-24(34)23(16(2)17-7-5-4-6-8-17)31-25(35)22(29-27(31)36)18-9-11-19(12-10-18)37-14-13-32/h4-12,15-16,22-23,32H,3,13-14H2,1-2H3,(H,29,36)(H,28,30,34)/t16-,22+,23-/m0/s1 |

Clé InChI |

RKKBPPTYPGTSEA-FNVCAUGXSA-N |

SMILES |

CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO |

SMILES isomérique |

CCC(=O)C1=CSC(=N1)NC(=O)[C@H]([C@@H](C)C2=CC=CC=C2)N3C(=O)[C@H](NC3=O)C4=CC=C(C=C4)OCCO |

SMILES canonique |

CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(2S,3S)-2-((R)-4-(4-(2-hydroxyethoxy)phenyl)-2,5-dioxo-imidazolidin-1-yl)-3-phenyl-N-(4-propionylthiazol-2-yl)butyramide RO4927350 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.